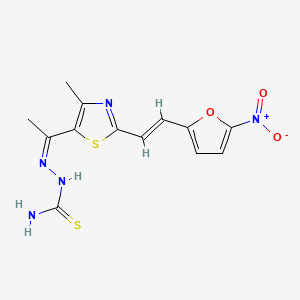
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a hydrazinecarbothioamide moiety, a nitrofuran ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, thioamides, and nitrofuran compounds. The reaction conditions may involve:
Condensation reactions: Combining hydrazinecarbothioamide with aldehydes or ketones under acidic or basic conditions.
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Nitration reactions: Introduction of the nitro group into the furan ring using nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the furan ring can lead to various oxidized products.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- involves interaction with molecular targets such as enzymes or receptors. The nitrofuran and thiazole rings may play a crucial role in binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.
Nitrofuran derivatives: Compounds containing the nitrofuran ring.
Thiazole derivatives: Compounds with thiazole rings.
Uniqueness
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40236-09-7 |
|---|---|
Molekularformel |
C13H13N5O3S2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[(Z)-1-[4-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-5-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13N5O3S2/c1-7-12(8(2)16-17-13(14)22)23-10(15-7)5-3-9-4-6-11(21-9)18(19)20/h3-6H,1-2H3,(H3,14,17,22)/b5-3+,16-8- |
InChI-Schlüssel |
XSFWRVABMDKTPI-WEXCSPEVSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-])/C(=N\NC(=S)N)/C |
Kanonische SMILES |
CC1=C(SC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















